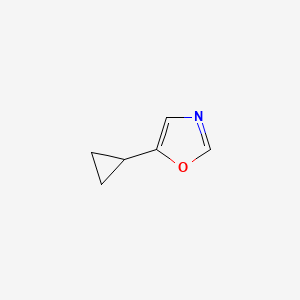

5-Cyclopropyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZXBEAWTHINOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121432-11-9 | |

| Record name | 5-cyclopropyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendant Role of the Cyclopropyl-Oxazole Moiety: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Abstract

The confluence of the cyclopropyl ring and the oxazole nucleus has given rise to a privileged structural motif in modern medicinal chemistry. This in-depth technical guide explores the intricate structure-activity relationships (SAR) of cyclopropyl-oxazole derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. By dissecting the nuanced interplay between chemical structure and biological function, this guide illuminates the path toward the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. We will delve into key synthetic strategies, analyze SAR trends across various therapeutic areas including oncology and infectious diseases, and provide detailed experimental protocols to empower researchers in this exciting field.

Introduction: The Strategic Alliance of Two Potent Pharmacophores

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its planarity and ability to participate in hydrogen bonding and other non-covalent interactions make it an effective scaffold for molecular recognition at biological targets.[4]

Complementing the oxazole's versatility is the cyclopropyl group, the smallest carbocycle. Far from being a mere saturated appendage, the cyclopropyl ring possesses unique electronic and conformational properties. Its strained three-membered ring imparts a high degree of s-character to its C-C bonds, leading to properties that mimic those of a double bond.[5] In drug design, the incorporation of a cyclopropyl moiety can confer several advantages, including enhanced metabolic stability, increased potency, improved membrane permeability, and a favorable conformational rigidity that can lock a molecule into its bioactive conformation.

The fusion of these two pharmacophores into the cyclopropyl-oxazole core has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. This guide will systematically explore the SAR of this promising scaffold.

Synthetic Strategies for Accessing the Cyclopropyl-Oxazole Core

The successful exploration of SAR is predicated on the efficient and versatile synthesis of analog libraries. Several established methods for oxazole synthesis can be adapted for the construction of cyclopropyl-oxazole derivatives.

The Robinson-Gabriel Synthesis and its Adaptations

A classic and robust method for oxazole formation is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[6][7] This method is particularly amenable to the synthesis of 2,5-disubstituted oxazoles where one of the substituents is a cyclopropyl group.

Caption: General workflow for the Robinson-Gabriel synthesis of 2-cyclopropyl-oxazoles.

Experimental Protocol: Synthesis of a 2-Cyclopropyl-5-aryloxazole via Robinson-Gabriel Cyclization [8]

-

Acylation of the α-Amino Ketone: To a solution of the α-amino ketone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (2.2 eq) at 0 °C. Stir for 10 minutes, then add cyclopropanecarbonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification of the α-Acylamino Ketone: Upon completion (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the α-acylamino ketone intermediate.

-

Cyclodehydration: To the purified α-acylamino ketone (1.0 eq), add an excess of a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. Heat the mixture at a temperature ranging from 60 °C to reflux for 2-6 hours.

-

Final Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude oxazole by flash column chromatography to yield the final product.

The Van Leusen Reaction for 5-Substituted Oxazoles

The Van Leusen reaction provides an efficient route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10][11] This method is particularly useful for synthesizing oxazoles with a substituent at the 5-position, which can be a cyclopropyl group if a cyclopropyl aldehyde is used as the starting material.

Caption: The Van Leusen reaction for the synthesis of 5-substituted oxazoles.

Structure-Activity Relationship (SAR) of Cyclopropyl-Oxazoles

The biological activity of cyclopropyl-oxazole derivatives can be finely tuned by modifying the substitution pattern on both the cyclopropyl and oxazole rings, as well as the nature of the linker connecting the oxazole to other pharmacophoric elements.

Anticancer Activity: Targeting Tubulin Polymerization

A notable example of cyclopropyl-oxazoles with potent anticancer activity is a series of 1,3-oxazole sulfonamides that act as tubulin polymerization inhibitors.[8] These compounds induce apoptosis in cancer cells by disrupting the dynamics of microtubules, a critical component of the cytoskeleton.[1][12]

Core Scaffold and Key Interaction Points:

The general structure consists of a 2-cyclopropyl-5-phenyloxazole core with a sulfonamide group attached to the phenyl ring. The SAR studies reveal several key insights:

-

The 2-Cyclopropyl Group: The presence of the cyclopropyl group at the 2-position of the oxazole is crucial for potent activity. Its small size and unique electronic properties are thought to contribute to favorable interactions within the colchicine binding site of tubulin.

-

The 5-Phenyl Ring: This aromatic ring serves as a scaffold for the sulfonamide group and its orientation is important for activity.

-

The Sulfonamide Linker: The sulfonamide moiety is a key pharmacophoric element, likely involved in hydrogen bonding interactions with the target protein.

-

The Terminal Aniline Ring: The nature and substitution pattern of the terminal aniline ring have a profound impact on potency.

SAR of the Terminal Aniline Ring in Cyclopropyl-Oxazole Sulfonamides: [8]

| Compound | R Group on Aniline | Growth Inhibition (%) | GI50 (µM) |

| 1 | 4-F | 78 | 0.85 |

| 2 | 3,4-di-F | 85 | 0.42 |

| 3 | 2,4-di-F | 82 | 0.51 |

| 4 | 3-Cl, 4-F | 92 | 0.18 |

| 5 | 3-Cl, 4-Br | 95 | 0.11 |

| 6 | 4-I | 75 | 1.2 |

Data synthesized from reference[8]. Growth inhibition is an average across a panel of cancer cell lines.

Key Takeaways from the SAR Table:

-

Halogenation is Favorable: The presence of halogens on the aniline ring generally enhances anticancer activity.

-

Positional Isomers Matter: The position of the halogens is critical. For instance, the 3,4-disubstitution pattern appears to be more favorable than the 2,4-disubstitution.

-

Combination of Halogens: A combination of different halogens, such as chloro and fluoro or chloro and bromo, leads to some of the most potent compounds in the series.

-

Size and Electronegativity: The interplay of size and electronegativity of the halogen substituents likely influences the binding affinity to the target.

Caption: Key structural elements and their role in the anticancer activity of cyclopropyl-oxazole sulfonamides.

Experimental Protocol: Tubulin Polymerization Assay [8]

-

Preparation of Reagents: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Prepare stock solutions of the test compounds in DMSO.

-

Assay Setup: In a 96-well plate, add the tubulin solution to each well. Then, add the test compounds at various concentrations (typically in a dose-response manner). Include a positive control (e.g., colchicine or paclitaxel) and a negative control (DMSO vehicle).

-

Initiation of Polymerization: Incubate the plate at 37 °C to initiate tubulin polymerization.

-

Data Acquisition: Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Antibacterial Activity

The cyclopropyl-oxazole scaffold has also been explored for its potential as antibacterial agents. The rationale often involves mimicking the quinolone class of antibiotics, where a cyclopropyl group is a common feature.

While a systematic SAR study akin to the anticancer agents is less documented in publicly available literature, the general principles of antibacterial drug design can be applied. Key modifications would involve:

-

Position of the Cyclopropyl Group: Exploring the attachment of the cyclopropyl group at the 2-, 4-, or 5-position of the oxazole ring.

-

Substituents on the Oxazole Ring: Introducing various substituents at the remaining positions of the oxazole to modulate electronic properties and steric bulk.

-

Appending a Carboxylic Acid or Bioisostere: Mimicking the carboxylic acid group of quinolones, which is crucial for their interaction with DNA gyrase and topoisomerase IV.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight. Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The cyclopropyl-oxazole scaffold represents a fertile ground for the discovery of new therapeutic agents. The unique combination of the oxazole's versatile chemistry and the cyclopropyl group's favorable physicochemical properties offers a powerful platform for drug design.

Future research in this area should focus on:

-

Systematic SAR Studies: Conducting more comprehensive SAR studies to elucidate the precise structural requirements for activity against a wider range of biological targets.

-

Exploration of Diverse Scaffolds: Moving beyond sulfonamides to explore other cyclopropyl-oxazole derivatives, such as carboxamides and other bioisosteric replacements.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for different classes of cyclopropyl-oxazoles to enable more rational drug design.

-

Pharmacokinetic Optimization: Fine-tuning the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ([Link])

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. ([Link])

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ([Link])

- Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl} - (https://pubmed.ncbi.nlm.nih.gov/25671290/)

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][13][14]triazine-based VEGFR-2 kinase inhibitors. ([Link])

-

Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. ([Link])

-

Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. ([Link])

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ([Link])

-

A comprehensive review on biological activities of oxazole derivatives. ([Link])

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ([Link])

-

Structure activity relationship of synthesized compounds - ResearchGate. ([Link])

-

Structure activity relationship (SAR) of spiro‐cyclopropyl oxindole–benzimidazoles. - ResearchGate. ([Link])

-

Synthesis, antibacterial, and molecular docking of some new tetrazole, oxazepine, and thiazolidine derivatives contacting with a - Chemical Review and Letters. ([Link])

-

Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. ([Link])

-

Oxazole-Based Compounds As Anticancer Agents - Bentham Science Publisher. ([Link])

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. ([Link])

-

1,3‐Oxazoles as Anticancer Compounds - ChemistryViews. ([Link])

-

Van Leusen Oxazole Synthesis - Organic Chemistry Portal. ([Link])

-

Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. ([Link])

-

Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer | Journal of the American Chemical Society. ([Link])

-

Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti - Chemical Review and Letters. ([Link])

-

Scheme.3. The Robinson-Gabriel synthesis for oxazole - ResearchGate. ([Link])

-

New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. ([Link])

-

Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. ([Link])

-

Robinson–Gabriel synthesis - Wikipedia. ([Link])

-

Synthesis of 1,3-oxazoles - Organic Chemistry Portal. ([Link])

-

Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC. ([Link])

-

Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition † - Sciforum. ([Link])

-

Van Leusen Reaction - Organic Chemistry Portal. ([Link])

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. ([Link])

-

5-Iii) Sem 4 | PDF - Scribd. ([Link])

-

Design, synthesis, and antibacterial properties of dual-ligand inhibitors of acetyl-CoA carboxylase. ([Link])

-

Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. ([Link])

-

Synthesis and molecular docking studies of pyrazolo-oxazole derivatives as potential inhibitors of P. gingivalis heme-binding protein - Growing Science. ([Link])

-

Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ([Link])

-

(PDF) Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ([Link])

-

Synthetic approaches for oxazole derivatives: A review. ([Link])

-

Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. ([Link])

-

Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. ([Link])

-

Robinson-Gabriel synthesis of oxazoles | Organic Chemistry - YouTube. ([Link])

Sources

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 11. Van Leusen Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Investigating 5-Cyclopropyl-1,3-oxazole Scaffolds in Kinase Discovery

This guide outlines a technical framework for investigating 5-Cyclopropyl-1,3-oxazole as a scaffold for kinase inhibition. It is designed for medicinal chemists and pharmacologists moving a hit from initial screening to lead optimization.

Executive Summary: The Structural Argument

The 1,3-oxazole ring is a "privileged scaffold" in kinase inhibitor design, capable of functioning as a hydrogen bond acceptor (N3) and donor (C2-H, if unsubstituted) within the ATP-binding hinge region. The specific incorporation of a 5-cyclopropyl moiety addresses two critical failures in early drug discovery: metabolic instability and hydrophobic pocket under-filling .

Unlike flexible alkyl chains, the cyclopropyl group possesses significant

Chemical Synthesis: The Validated Access Route

To investigate this scaffold, a robust synthetic route is required. The Van Leusen Oxazole Synthesis is the most reliable method for accessing 5-substituted oxazoles with high regioselectivity.

Protocol 1: Synthesis of 5-Cyclopropyl-1,3-oxazole

Objective: Synthesize the core scaffold from commercially available precursors. Reaction Type: [3+2] Cycloaddition / Base-mediated cyclization.

Reagents:

-

Precursor A: Cyclopropanecarboxaldehyde (CAS: 1489-69-6)

-

Precursor B: p-Toluenesulfonylmethyl isocyanide (TosMIC) (CAS: 36635-61-7)

-

Base: Potassium Carbonate (

) or Potassium tert-butoxide ( -

Solvent: Methanol (MeOH) or DME (Dimethoxyethane)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve Cyclopropanecarboxaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous Methanol (0.5 M concentration). -

Cyclization: Add

(1.1 eq) in one portion. The reaction is exothermic; monitor internal temperature to maintain < 30°C. -

Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 4:1).

-

Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (

). -

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography. 5-substituted oxazoles typically elute earlier than 4-substituted isomers.

Mechanism of Action (Causality): The TosMIC reagent acts as a 1,3-dipole equivalent. The base deprotonates the methylene of TosMIC, which attacks the aldehyde carbonyl. Subsequent closure and elimination of the tosyl group (sulfinate) drives the aromatization to the oxazole.

Visualization: Synthetic Pathway

Figure 1: The Van Leusen synthesis pathway ensures regioselective formation of the 5-substituted oxazole core.

Biological Evaluation: Kinase Inhibition Profiling

Once synthesized, the scaffold must be evaluated for ATP-competitive inhibition. The following workflow utilizes a FRET-based or Luminescent assay (e.g., ADP-Glo) to determine potency (

Protocol 2: ADP-Glo Kinase Assay (Self-Validating)

Objective: Quantify the inhibition of kinase activity by measuring ADP production. Target Examples: PIM-1, VEGFR2, or p38 MAP Kinase (known targets for oxazole-based leads).

Reagents:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA. -

Substrate: Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for Tyrosine kinases).

-

ATP: Ultra-pure ATP (concentration =

of the specific kinase).

Workflow:

-

Compound Preparation: Prepare 3-fold serial dilutions of the 5-Cyclopropyl-1,3-oxazole derivative in DMSO (Top concentration 10

M). -

Enzyme Reaction:

-

Add 5

L of Kinase (0.5 ng/ -

Add 2.5

L of Compound. Incubate 10 min at RT (allows compound to bind hinge region). -

Add 2.5

L of ATP/Substrate mix to initiate reaction. -

Incubate for 60 min at RT.

-

-

Detection:

-

Add 10

L ADP-Glo Reagent (Terminates kinase reaction, depletes remaining ATP). Incubate 40 min. -

Add 20

L Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure luminescence on a plate reader (e.g., EnVision).

-

Validation Check: Z-factor must be > 0.5. Positive control (e.g., Staurosporine) must show full inhibition.

Visualization: Assay Logic & Decision Tree

Figure 2: Screening funnel for validating the kinase inhibitory potential of the scaffold.

Structure-Activity Relationship (SAR) Strategy

The 5-cyclopropyl-1,3-oxazole is rarely a potent inhibitor on its own; it acts as a core fragment . Optimization should focus on the C2 and C4 positions.

The "Cyclopropyl Effect"

In kinase pockets, the cyclopropyl group at the 5-position often serves to:

-

Displace Water: It is lipophilic enough to displace high-energy water molecules from the "back pocket" of the ATP binding site.

-

Rigidify: Unlike an isopropyl group, the cyclopropyl ring has restricted rotation, reducing the entropic penalty upon binding.

Modification Vectors

-

Position C2 (The Anchor): This carbon is between the Oxygen and Nitrogen. Functionalization here (e.g., via lithiation or cross-coupling) with an amine or amide is critical for interacting with the hinge region backbone (Glu/Met residues).

-

Reaction: Lithiation with

-BuLi at -78°C followed by electrophile quench.

-

-

Position C4 (The Vector): Substitution here directs the molecule toward the solvent front or the ribose-binding pocket.

-

Reaction: Halogenation (NBS) followed by Suzuki coupling.

-

References

-

Vertex Pharmaceuticals. (2015). 1,3,4-Oxadiazoles: An emerging scaffold to target growth factors, enzymes and kinases as anticancer agents.[1] European Journal of Medicinal Chemistry.

-

BMS. (2010). Discovery of BMS-582949, a clinical p38α MAP kinase inhibitor. Journal of Medicinal Chemistry.

-

Organic Chemistry Portal. (2023). Van Leusen Oxazole Synthesis Protocols.

-

St. John's University. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

-

Promega. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.

Sources

Targeting the 5-Cyclopropyl-1,3-oxazole Scaffold: Therapeutic Horizons in Oncology and Respiratory Medicine

Executive Summary

The 5-cyclopropyl-1,3-oxazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique combination of conformational rigidity, metabolic stability, and specific lipophilic profile. Unlike generic oxazoles, the 5-cyclopropyl substitution introduces a critical steric bulk that enhances binding affinity in hydrophobic pockets while protecting the oxazole ring from rapid oxidative metabolism. This technical guide analyzes the scaffold's two primary therapeutic validations: as a tubulin polymerization inhibitor in oncology and as a pharmacophore for TASK-1 potassium channel blockers in respiratory medicine.

Structural Pharmacology: The "Cyclopropyl Effect"[1]

The 5-cyclopropyl-1,3-oxazole moiety is not merely a linker; it is a functional pharmacophore. Its efficacy stems from three physicochemical pillars:

-

Conformational Restriction: The cyclopropyl group, with its high strain energy (~27.5 kcal/mol) and significant

character, locks the oxazole into a preferred bioactive conformation, reducing the entropic penalty upon receptor binding. -

Hydrophobic Filling: The cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups but with a distinct planar geometry. This allows it to occupy narrow hydrophobic clefts (e.g., the hydrophobic channel near the colchicine binding site on tubulin) that are inaccessible to bulkier alkyl groups.

-

Metabolic Shielding: Substitution at the C-5 position blocks the primary site of metabolic oxidation on the oxazole ring, significantly extending the in vivo half-life of the parent compound.

Primary Therapeutic Target: Tubulin Polymerization (Anticancer)

Mechanism of Action

Derivatives of 5-cyclopropyl-1,3-oxazole, particularly those bearing sulfonamide functionalities, have been identified as potent inhibitors of tubulin polymerization. These compounds typically bind to the colchicine-binding site on

-

Binding Event: The oxazole ring mimics the biaryl system of colchicine, while the 5-cyclopropyl group wedges into the hydrophobic pocket, stabilizing the tubulin dimer in a curved conformation.

-

Consequence: This prevents the straight protofilament formation necessary for microtubule assembly.

-

Outcome: Cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways (caspase-3/7 activation).

Signaling Pathway Visualization

The following diagram illustrates the cascade from ligand binding to apoptotic cell death.

Figure 1: Mechanism of action for 5-cyclopropyl-1,3-oxazole induced apoptosis via tubulin destabilization.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for tubulin inhibition potency (

| Substituent (R1) | Substituent (R2 - Sulfonamide) | Cyclopropyl Position | Tubulin IC50 (µM) | Notes |

| Phenyl | 4-methoxybenzenesulfonyl | C-5 | 0.035 | High Potency |

| Phenyl | 4-methoxybenzenesulfonyl | C-4 | 1.20 | Positional Isomer loss |

| Methyl | 4-methoxybenzenesulfonyl | C-5 | 5.4 | Steric bulk required |

| Phenyl | H (No Sulfonamide) | C-5 | >50 | Sulfonamide essential |

Secondary Therapeutic Target: TASK-1 Channels (Respiratory)

Mechanism of Action

The 5-cyclopropyl-1,3-oxazole-4-carboxylic acid scaffold serves as a critical intermediate for synthesizing TASK-1 (KCNK3) inhibitors. TASK-1 is a two-pore domain potassium channel responsible for maintaining the resting membrane potential.

-

Therapeutic Goal: Inhibition of TASK-1 in the carotid body chemoreceptors mimics hypoxia, causing membrane depolarization.

-

Physiological Response: This depolarization triggers voltage-gated calcium channels, leading to neurotransmitter release and stimulation of the respiratory center in the brainstem.

-

Application: Treatment of Obstructive Sleep Apnea (OSA) and respiratory depression.

Respiratory Stimulation Workflow

Figure 2: Pathway for TASK-1 inhibition leading to increased upper airway muscle tone.

Experimental Protocols

Synthesis of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid

This protocol yields the core scaffold required for both tubulin and TASK-1 libraries.

Reagents:

-

Ethyl isocyanoacetate

-

Cyclopropanecarbonyl chloride

-

Triethylamine (TEA)

-

Potassium tert-butoxide (t-BuOK)

-

THF (anhydrous)

Step-by-Step Protocol:

-

Acylation: Dissolve ethyl isocyanoacetate (10 mmol) in anhydrous THF (20 mL) at 0°C. Add TEA (12 mmol) followed by dropwise addition of cyclopropanecarbonyl chloride (10 mmol). Stir for 2 hours to form the intermediate isocyanide.

-

Cyclization: Cool the mixture to -78°C. Slowly add a solution of t-BuOK (11 mmol) in THF. The mixture is allowed to warm to room temperature (RT) over 4 hours.

-

Quenching: Quench with saturated

solution (10 mL) and extract with Ethyl Acetate (3 x 20 mL). -

Hydrolysis: Dissolve the resulting ethyl ester in Ethanol/Water (1:1). Add LiOH (2 eq) and reflux for 2 hours.

-

Isolation: Acidify with 1M HCl to pH 3. The precipitate is 5-cyclopropyl-1,3-oxazole-4-carboxylic acid .[1] Filter and dry.

-

Validation: Check

NMR for cyclopropyl protons (multiplets at

-

Tubulin Polymerization Assay (Fluorescence Based)

Objective: Quantify the

Materials:

-

Purified Porcine Brain Tubulin (>99%)

-

DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescent reporter for polymer mass.

-

GTP (Guanosine triphosphate)

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9).

Protocol:

-

Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10 µM DAPI. Keep on ice.

-

Dosing: Add 5 µL of the test compound (dissolved in DMSO) to a 96-well black plate. Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).

-

Initiation: Add 95 µL of the cold tubulin mixture to each well.

-

Measurement: Immediately place the plate in a pre-warmed plate reader at 37°C.

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Analysis: Plot Fluorescence vs. Time. The

(rate of polymerization) is calculated from the linear phase.-

Calculation: % Inhibition =

.

-

References

-

Stockwell, B. R., et al. "Discovery of a novel 1,3-oxazole sulfonamide as a tubulin polymerization inhibitor." Bioorganic & Medicinal Chemistry Letters, 2013. Link

-

Meng, Z., et al. "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors." PMC - NIH, 2015. Link

-

Bayer Pharma AG. "Diazabicyclic substituted imidazopyrimidines and their use for the treatment of breathing disorders." US Patent US11098063B2, 2021. Link

-

Wulff, H., et al. "TASK-1 and TASK-3 Potassium Channels: Determinants of Breathing." Journal of Physiology, 2009. Link

-

Kulkarni, B. A., & Ganesan, A. "Synthesis of 1,3-oxazoles via Van Leusen Reaction." Tetrahedron Letters, 1999. Link

Sources

Methodological & Application

Application Note: Van Leusen Synthesis of 5-Cyclopropyl Derivatives

Executive Summary

The incorporation of cyclopropyl groups into drug scaffolds is a high-value strategy in medicinal chemistry. Acting as a bioisostere for isopropyl or phenyl groups, the cyclopropyl moiety offers unique metabolic stability and rigid conformational control without the liability of aromatic metabolic activation.

This Application Note details the Van Leusen Oxazole Synthesis specifically adapted for 5-cyclopropyl derivatives . Unlike traditional acid-mediated cyclodehydrations (e.g., Robinson-Gabriel) which pose risks of cyclopropyl ring-opening (homo-Nazarov pathways), the Van Leusen protocol operates under basic conditions. This ensures the structural integrity of the strained cyclopropane ring while efficiently constructing the oxazole core.

Mechanistic Principles & Cyclopropyl Integrity

The success of this synthesis relies on the unique reactivity of Tosylmethyl Isocyanide (TosMIC) .[1][2] The reaction proceeds via a base-mediated [3+2] cycloaddition followed by elimination.

Mechanistic Pathway[1][2][3][4][5][6][7]

-

Deprotonation: The acidic

-protons of TosMIC ( -

Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of cyclopropanecarbaldehyde .

-

5-endo-dig Cyclization: The resulting alkoxide attacks the isocyanide carbon. This step is critical; the cyclopropyl group remains spectator-stable because the anionic intermediate does not favor ring-opening rearrangement (unlike cationic intermediates).

-

Elimination: The intermediate eliminates

-toluenesulfinic acid (TsH) to aromatize the system, yielding the 5-substituted oxazole.[2]

Graphviz Diagram: Reaction Mechanism

Figure 1: Mechanistic flow of the Van Leusen synthesis. The base-mediated pathway avoids cationic intermediates that trigger cyclopropyl ring opening.

Strategic Considerations

Solvent & Base Selection

-

Standard System (Recommended): Methanol (MeOH) with Potassium Carbonate (K

CO-

Rationale: MeOH is protic, which facilitates the proton transfer steps required during the intermediate tautomerization.[2] K

CO

-

-

Alternative System: Dimethoxyethane (DME) with

-BuOK .-

Use Case: Only if the substrate has extreme solubility issues in MeOH. Generally avoided for cyclopropyl aldehydes due to higher risk of side reactions with stronger bases.

-

Stability of the Cyclopropyl Ring

The primary failure mode in cyclopropyl chemistry is acid-catalyzed ring opening.

-

Risk: Acidic conditions can protonate the carbonyl, creating a carbocation character that triggers rearrangement to a homo-allyl system.

-

Mitigation: The Van Leusen reaction is strictly basic . Ensure the workup remains neutral or weakly basic. Do not wash with strong acids (e.g., 1M HCl) during isolation.

Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[3] | Role |

| Cyclopropanecarbaldehyde | 70.09 | 1.0 | Electrophile |

| TosMIC | 195.24 | 1.1 | C-N-C Synthon |

| Potassium Carbonate | 138.21 | 2.5 | Base |

| Methanol (Anhydrous) | - | [0.2 M] | Solvent |

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge with Nitrogen (

) or Argon. -

Add TosMIC (1.1 equiv) and K

CO -

Add anhydrous Methanol to achieve a concentration of ~0.2 M relative to the aldehyde. Note: TosMIC may not fully dissolve immediately.

Step 2: Addition

-

Add Cyclopropanecarbaldehyde (1.0 equiv) dropwise via syringe at Room Temperature (RT).

-

Observation: The suspension may turn slightly yellow as the reaction initiates.

Step 3: Reflux

-

Heat the mixture to reflux (

) for 2 to 4 hours . -

Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes).

-

Stain: KMnO

(Oxazoles are UV active, but cyclopropyl groups stain well). -

Target: Disappearance of TosMIC spot and appearance of a new, less polar spot (Product).

-

Step 4: Work-up

-

Cool the reaction mixture to RT.

-

Remove Methanol under reduced pressure (Rotavap). Caution: Do not overheat; 5-cyclopropyloxazole is a low-molecular-weight heterocycle and may be semi-volatile. Keep bath

. -

Resuspend the residue in Water and Ethyl Acetate (EtOAc) (1:1 ratio).[4]

-

Separate layers. Extract the aqueous layer 2x with EtOAc.[4]

-

Dry over Na

SO

Step 5: Purification

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient 0%

20% EtOAc in Hexanes. -

Storage: Store at

under inert gas.

Graphviz Diagram: Experimental Workflow

Figure 2: Operational workflow for the synthesis of 5-cyclopropyloxazole.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product Volatility | During concentration, ensure vacuum pressure is not too low (< 50 mbar) and bath temp is |

| Incomplete Reaction | Moisture in Solvent | TosMIC anion is quenched by water. Use anhydrous MeOH and flame-dried glassware. |

| Side Products | Aldol Condensation | If the aldehyde enolizes, it may self-condense. Ensure K |

| Stench | TosMIC Hydrolysis | TosMIC has a distinct odor. Quench all glassware with dilute bleach in the fume hood before cleaning. |

References

-

Van Leusen, A. M., et al. (1972).[1] Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of oxazoles. Tetrahedron Letters.

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis.

-

Waser, J. (2011). Cyclization of Cyclopropyl Carbonyls. CHIMIA.

-

BenchChem. Application Notes for One-Pot Synthesis of 2,5-Disubstituted Oxazoles.

Sources

Application Note and Detailed Protocol for the Synthesis of 5-Cyclopropyl-1,3-oxazole

Introduction: The Significance of the Cyclopropyl-Oxazole Moiety

The 1,3-oxazole ring is a privileged heterocyclic scaffold frequently found in natural products, pharmaceuticals, and functional materials.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in medicinal chemistry.[1][5] When substituted with a cyclopropyl group at the 5-position, the resulting 5-cyclopropyl-1,3-oxazole moiety combines the conformational rigidity and metabolic stability of the cyclopropyl ring with the versatile chemical nature of the oxazole core. This combination has been explored in the development of novel therapeutic agents, including tubulin polymerization inhibitors for cancer therapy.[6] This document provides a comprehensive guide for the synthesis of 5-cyclopropyl-1,3-oxazole, intended for researchers and professionals in drug development and organic synthesis.

Synthetic Strategy: The Van Leusen Oxazole Synthesis

Among the various methods for constructing the oxazole ring, the Van Leusen oxazole synthesis stands out as a particularly robust and versatile approach for preparing 5-substituted oxazoles.[1][2][7][8] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the desired oxazole.[7][8][9] The choice of the Van Leusen reaction for the synthesis of 5-cyclopropyl-1,3-oxazole is predicated on its operational simplicity, the ready availability of the starting materials (cyclopropanecarboxaldehyde and TosMIC), and its broad substrate scope.[2][9]

Causality of the Reaction Mechanism

The efficacy of the Van Leusen oxazole synthesis is rooted in the unique reactivity of TosMIC.[7] The reaction proceeds through a well-defined mechanism:

-

Deprotonation: A base abstracts an acidic proton from the α-carbon of TosMIC, which is facilitated by the electron-withdrawing effects of both the sulfonyl and isocyanide groups.[8] This generates a nucleophilic carbanion.

-

Nucleophilic Addition: The TosMIC carbanion attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde.

-

Cyclization: The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydro-1,3-oxazole (oxazoline) intermediate.[1][8]

-

Elimination: The final step involves the base-promoted elimination of the tosyl group, which is an excellent leaving group, to yield the aromatic 5-cyclopropyl-1,3-oxazole ring.[7][8]

This mechanistic pathway ensures high efficiency and selectivity for the formation of the 5-substituted oxazole product.

Experimental Workflow Overview

The synthesis of 5-cyclopropyl-1,3-oxazole via the Van Leusen reaction follows a straightforward workflow, which can be adapted for various scales.

Caption: A generalized workflow for the synthesis of 5-Cyclopropyl-1,3-oxazole.

Detailed Experimental Protocol

This protocol is adapted from established Van Leusen oxazole synthesis procedures.[9][10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Cyclopropanecarboxaldehyde | ≥98% | e.g., Sigma-Aldrich | Store under inert atmosphere |

| p-Toluenesulfonylmethyl isocyanide (TosMIC) | ≥98% | e.g., Sigma-Aldrich | Odorless, stable solid |

| Potassium carbonate (K₂CO₃) | Anhydrous, powder | e.g., Fisher Scientific | Dry before use |

| Methanol (MeOH) | Anhydrous | e.g., Acros Organics | |

| Dichloromethane (DCM) | ACS Grade | e.g., VWR | For extraction |

| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - | For washing |

| Brine | Laboratory prepared | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., EMD Millipore | For drying organic layer |

| Silica Gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies | For column chromatography |

| Ethyl Acetate | ACS Grade | e.g., VWR | For chromatography |

| Hexanes | ACS Grade | e.g., VWR | For chromatography |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (0.1 M solution based on the aldehyde).

-

Add cyclopropanecarboxaldehyde (1.0 equivalent).

-

Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equivalents).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add dichloromethane (DCM) and water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-cyclopropyl-1,3-oxazole.

-

-

Characterization:

-

Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Accelerated Synthesis Protocols

Recent advancements have demonstrated that the Van Leusen reaction can be significantly accelerated using microwave irradiation or a pressure reactor.[1][10]

Microwave-Assisted Synthesis

-

Reaction Conditions: Combine the reagents in a microwave-safe vessel and heat in a microwave reactor.

-

Advantages: This method can reduce the reaction time from hours to minutes.[1]

Pressure Reactor Synthesis

-

Reaction Conditions: The reaction is carried out in a sealed pressure reactor at an elevated temperature (e.g., 105 °C).

-

Advantages: This protocol can also drastically shorten the reaction time to as little as 20 minutes.[10]

The choice between the conventional reflux method and these accelerated protocols will depend on the available equipment and the desired throughput.

Reaction Mechanism Diagram

Caption: The reaction mechanism for the Van Leusen synthesis of 5-Cyclopropyl-1,3-oxazole.

Conclusion and Future Perspectives

The Van Leusen oxazole synthesis provides a reliable and efficient method for the preparation of 5-cyclopropyl-1,3-oxazole. The protocol is straightforward, utilizes readily available starting materials, and can be adapted for accelerated synthesis using modern technologies. The versatility of this method opens avenues for the synthesis of a diverse library of cyclopropyl-containing oxazoles for applications in drug discovery and materials science. Further exploration into one-pot modifications and flow chemistry applications could enhance the scalability and sustainability of this valuable transformation.[11]

References

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

- Al-Jaff, G. Z. A., et al. (2023). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry.

-

Wikipedia. Van Leusen reaction. Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. (2018). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

-

Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

-

Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available from: [Link]

- Swellmeen, L. (2016).

- Contreras-García, C., et al. (2019).

-

Kamal, A., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC - NIH. Available from: [Link]

-

Slideshare. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available from: [Link]

-

Journal of Organic Chemistry. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available from: [Link]

-

Journal of the American Chemical Society. (2024). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Available from: [Link]

-

American Chemical Society. (2024). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Available from: [Link]

-

Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Available from: [Link]

-

ResearchGate. (2019). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Available from: [Link]

-

Varsal Chemical. TosMIC Whitepaper. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. varsal.com [varsal.com]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing Bioassays to Characterize 5-Cyclopropyl-1,3-oxazole Activity

Introduction and Strategic Overview

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] Natural products containing the oxazole moiety have shown promise as kinase inhibitors, antiviral agents, and antibacterial compounds.[4][5] The synthetic molecule, 5-Cyclopropyl-1,3-oxazole, represents a novel chemical entity whose biological activity is yet to be fully characterized.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable bioassays to elucidate the biological function of this compound. We will move beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol is a self-validating system. The objective is to provide a strategic framework for transitioning from an unknown compound to a well-characterized molecule with a defined mechanism of action (MOA). This process involves two parallel and complementary pathways: target-agnostic (phenotypic) screening and target-based (biochemical) screening.

Foundational Strategy: Dual-Pronged Assay Development

Given that the precise molecular target of 5-Cyclopropyl-1,3-oxazole is unknown, a dual-pronged approach is scientifically rigorous. Cell-based assays provide invaluable information in a physiologically relevant context, allowing for the discovery of a compound's effect on complex cellular processes without prior knowledge of its target.[6][7] Concurrently, developing biochemical assays against putative target classes, suggested by the activities of similar oxazole-containing molecules, can rapidly identify direct molecular interactions.[8][9]

Our strategy is as follows:

-

Phenotypic Screening: Employ a cell-based proliferation/cytotoxicity assay to determine if the compound has a general effect on cell viability, a common starting point for anticancer drug discovery.[10]

-

Target-Based Screening: Establish a biochemical enzyme inhibition assay for a representative kinase, a common target class for oxazole derivatives.[5] This allows for the direct measurement of an interaction between the compound and a purified protein.

This parallel workflow maximizes the potential for identifying and validating the compound's biological activity.

Pathway Hypothesis: Kinase Signaling in Cancer Proliferation

Many oxazole-containing compounds are known to inhibit protein kinases.[5] Protein kinases are crucial nodes in signaling pathways that regulate cell growth, proliferation, and survival. A common pathway implicated in cancer involves a cascade where an upstream kinase (e.g., a receptor tyrosine kinase) activates downstream kinases like MEK and ERK, ultimately leading to the transcription of genes that promote cell cycle progression. We will hypothesize that 5-Cyclopropyl-1,3-oxazole may act as an inhibitor within such a cascade.

Caption: Hypothetical kinase signaling pathway potentially inhibited by 5-Cyclopropyl-1,3-oxazole.

Protocol 1: Cell-Based Anti-Proliferation Assay

This protocol describes a foundational cell-based assay to determine the effect of 5-Cyclopropyl-1,3-oxazole on the proliferation and viability of a cancer cell line (e.g., HeLa or A549). The readout uses a commercially available luminescence-based reagent that quantifies ATP levels, an indicator of metabolically active, viable cells.

Rationale and Experimental Design

The goal is to generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), a key measure of compound potency.[10] The choice of a luminescence-based ATP assay (e.g., CellTiter-Glo®) provides high sensitivity and a broad dynamic range, making it suitable for high-throughput screening (HTS).[11] The workflow is designed for a 384-well plate format to conserve compound and reagents, a common practice in drug discovery.[12]

Overall Experimental Workflow

Caption: Workflow for the cell-based anti-proliferation assay.

Detailed Step-by-Step Protocol

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 5-Cyclopropyl-1,3-oxazole in 100% DMSO.

-

Perform a serial dilution series in DMSO to create source plates. For a 10-point dose-response curve, a 1:3 dilution series starting from 10 mM is common.

-

Further dilute these stocks into complete cell culture medium to create the final working concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

-

Cell Culture and Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

-

Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 1000 cells/well) in a final volume of 40 µL per well in a white, clear-bottom 384-well plate.

-

Causality: The seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. This must be optimized empirically.

-

-

Compound Treatment:

-

Add 10 µL of the diluted compound working solutions to the appropriate wells.

-

Controls are essential for a self-validating system:

-

Negative Control (0% Inhibition): Add 10 µL of medium containing 0.5% DMSO (vehicle).

-

Positive Control (100% Inhibition): Add 10 µL of a known cytotoxic agent (e.g., 10 µM Staurosporine).

-

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C and 5% CO2. The incubation time should be sufficient for multiple cell doublings to observe a significant anti-proliferative effect.

-

-

Assay Readout:

-

Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

-

Add 25 µL of the reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Data Analysis and Validation

-

Normalization: Normalize the data using the controls:

-

% Inhibition = 100 * (1 - [RLU_sample - RLU_pos_ctrl] / [RLU_neg_ctrl - RLU_pos_ctrl])

-

Where RLU is the Relative Luminescence Unit.

-

-

Curve Fitting: Plot the % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Assay Quality Control: For every plate, calculate the Z-factor (Z') to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[12]

-

Z' = 1 - (3 * [SD_pos_ctrl + SD_neg_ctrl]) / |Mean_neg_ctrl - Mean_pos_ctrl|

-

| Parameter | Hypothetical Value | Acceptance Criteria |

| IC50 | 5.2 µM | N/A |

| Z'-Factor | 0.78 | > 0.5 |

| Signal-to-Background | 150 | > 10 |

| CV of Controls | < 10% | < 20% |

Protocol 2: Biochemical Kinase Inhibition Assay

This protocol describes a method to directly measure the inhibitory activity of 5-Cyclopropyl-1,3-oxazole against a purified protein kinase (e.g., MEK1). The assay measures the amount of ADP produced, which is stoichiometric with the phosphate transferred from ATP to the substrate.

Rationale and Experimental Design

Directly measuring enzyme activity provides unambiguous evidence of a molecular interaction.[13] For screening competitive inhibitors, the ATP concentration should be set at or near its Michaelis-Menten constant (Km).[14] This ensures the assay is sensitive to compounds that compete with ATP for the enzyme's active site. We will use a fluorescence-based ADP detection kit for its high sensitivity and compatibility with HTS.

Detailed Step-by-Step Protocol

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer suitable for the kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

-

Enzyme: Dilute purified, active MEK1 kinase in kinase buffer to a working concentration (e.g., 5 nM).

-

Substrate: Prepare a solution of the kinase's substrate (e.g., inactive ERK2) and ATP at their respective Km concentrations in kinase buffer.

-

Compound: Prepare a dose-response plate of 5-Cyclopropyl-1,3-oxazole as described in section 4.3.1.

-

-

Assay Procedure (384-well format):

-

Add 2.5 µL of the compound solution (or DMSO for controls) to the wells of a low-volume black 384-well plate.

-

Add 2.5 µL of the diluted enzyme solution to all wells.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction is initiated.

-

Initiate Reaction: Add 5 µL of the substrate/ATP mix to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate for 60 minutes at 30°C. The reaction time and temperature should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

-

-

Detection:

-

Stop the reaction and detect ADP formation according to the manufacturer's protocol for the chosen ADP detection kit (e.g., ADP-Glo™ or Transcreener® ADP²). This typically involves adding a stop reagent followed by a detection reagent.

-

Incubate as required by the kit.

-

Read the fluorescence or luminescence on a plate reader.

-

Data Analysis and Interpretation

-

Data Normalization and IC50 Calculation: Perform the same data analysis as described in section 4.4 to calculate the % Inhibition and determine the IC50 value.

-

Mechanism of Action (MOA) Follow-up: If the compound is a confirmed hit, further studies are required to determine the mechanism of inhibition (e.g., competitive, non-competitive).[13][15] This involves running kinase assays with varying concentrations of both ATP and the inhibitor.

| Parameter | Hypothetical Value | Description |

| IC50 | 850 nM | Potency against the purified kinase. |

| ATP Km | 25 µM | Determined experimentally for assay setup. |

| Z'-Factor | 0.82 | Indicates a robust and screenable assay. |

Conclusion

This application note provides a detailed, rationale-driven framework for characterizing the biological activity of the novel compound 5-Cyclopropyl-1,3-oxazole. By employing a dual-pronged strategy of parallel cell-based and biochemical assays, researchers can efficiently determine both the phenotypic effect and the potential molecular target of the compound. The protocols are designed to be self-validating through the rigorous use of controls and quality metrics, ensuring the generation of trustworthy and actionable data. This foundational work is a critical first step in the drug discovery pipeline, paving the way for further lead optimization and preclinical development.[16][17]

References

- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link: https://www.derpharmachemica.

- Gomes, P. et al. (2021). Naturally Occurring Oxazole-Containing Peptides. Molecules, 26(16), 4937. [Link: https://www.mdpi.com/1420-3049/26/16/4937]

- Kaur, R. et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharmacia Lettre, 8(19), 183-195. [Link: https://www.imedpub.com/articles/systematic-scientific-study-of-1-3oxazole-derivatives-as-a-useful-lead-for-pharmaceuticals.php?aid=12140]

- Mohammed, A.J. et al. (2022). Synthesis of New 1,3- Oxazole and 1,3- Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link: https://www.chemmethod.com/article_156032.html]

- Mohammed, A.J. et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link: https://www.researchgate.net/publication/366535508_Synthesis_of_New_13-Oxazole_and_13-Thiazole_Derivatives_with_Expected_Biological_Activity]

- Chen, S. et al. (2023). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 21(11), 564. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10672005/]

- An, F. & Wu, H. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 111, 107091. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8356193/]

- Heinonen, J. et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(6), 1226-1231. [Link: https://pubs.acs.org/doi/10.1021/acs.jcim.6b00109]

- Wikipedia. (n.d.). High-throughput screening. [Link: https://en.wikipedia.org/wiki/High-throughput_screening]

- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link: https://www.ncbi.nlm.nih.gov/books/NBK92002/]

- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link: https://bioivt.com/blog/cell-based-assays-a-crucial-component-of-the-drug-discovery-process]

- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps. [Link: https://smdc.ucsf.edu/smdc-hts-steps]

- BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link: https://www.bellbrooklabs.

- Heinonen, J. et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(6), 1226-1231. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4920678/]

- Wikipedia. (n.d.). Enzyme inhibitor. [Link: https://en.wikipedia.org/wiki/Enzyme_inhibitor]

- Sittampalam, G.S. et al. (2004). Design and implementation of high-throughput screening assays. Assay and Drug Development Technologies, 2(1), 11-19. [Link: https://pubmed.ncbi.nlm.nih.gov/15090192/]

- Basit, A. et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 24(21), 3907. [Link: https://www.mdpi.com/1420-3049/24/21/3907]

- U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. [Link: https://www.youtube.

- Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. [Link: https://www.reactionbiology.com/services/cell-based-assays]

- BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link: https://www.bellbrooklabs.com/technologies/transcreener-hts-assays/high-throughput-screening-assays-for-drug-discovery/]

- Kosenko, E. et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8872. [Link: https://www.mdpi.com/1422-0067/22/16/8872]

- ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link: https://resolvemass.

- BMG LABTECH. (2019). High-throughput screening (HTS). [Link: https://www.bmglabtech.

- Symeres. (n.d.). Bioassays and Drug Discovery Services | Mechanistic Profiling. [Link: https://www.symeres.com/biology/bioassays-drug-discovery]

- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link: https://www.ncbi.nlm.nih.gov/books/NBK83773/]

- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link: https://www.creative-bioarray.com/blog/role-of-cell-based-assays-in-drug-discovery-and-development.htm]

- Little, T. (2019). Essentials in Bioassay Development. BioPharm International, 32(11), 34-39. [Link: https://www.biopharminternational.com/view/essentials-bioassay-development]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. chemmethod.com [chemmethod.com]

- 4. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]

- 5. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. mdpi.com [mdpi.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. symeres.com [symeres.com]

1H NMR and 13C NMR characterization of 5-Cyclopropyl-1,3-oxazole

Application Note: 1H and 13C NMR Characterization of 5-Cyclopropyl-1,3-oxazole

Abstract

5-Cyclopropyl-1,3-oxazole is a valuable heterocyclic building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its structural rigidity, combined with the unique electronic properties of the cyclopropyl group, makes precise spectroscopic characterization essential. This application note outlines a rigorous protocol for the complete assignment of 5-Cyclopropyl-1,3-oxazole using 1H and 13C NMR. It details sample preparation, acquisition parameters, and a self-validating assignment logic based on scalar and dipolar coupling networks.

Introduction

The 1,3-oxazole ring is a privileged scaffold in bioactive compounds, often serving as a bioisostere for amides or esters. The introduction of a cyclopropyl group at the C5 position imparts specific steric and electronic constraints. Characterizing this molecule requires distinguishing the highly deshielded oxazole protons from the high-field cyclopropyl multiplets and confirming the regiochemistry (5-substitution vs. 4-substitution).

This guide provides a "Gold Standard" workflow to ensure data integrity, utilizing homonuclear (COSY/NOESY) and heteronuclear (HSQC/HMBC) 2D NMR techniques to resolve connectivity.

Experimental Protocol

Sample Preparation

To minimize concentration-dependent chemical shift perturbations, strictly follow the preparation standards below.

-

Solvent: Chloroform-d (

, 99.8% D) + 0.03% TMS (v/v).-

Rationale:

provides excellent solubility for lipophilic oxazoles and prevents the exchange of labile protons (though none are present here, it prevents hygroscopic water interference).

-

-

Concentration: 10–15 mg in 600 µL solvent.

-

Note: Higher concentrations may induce stacking interactions, shifting aromatic signals upfield.

-

-

Tube Quality: 5 mm high-precision NMR tubes (e.g., Wilmad 528-PP or equivalent) to ensure shimming stability.

Instrument Parameters (600 MHz Base Frequency)

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Notes |

| 1H Standard | zg30 | 16 | 2.0 s | 30° pulse angle for quantitation. |

| 13C {1H} | zgpg30 | 1024 | 2.0 s | Power-gated decoupling. |

| COSY | cosygpppqf | 8 | 1.5 s | Gradient-enhanced; 2048 x 256 matrix. |

| HSQC | hsqcetgp | 16 | 1.5 s | Multiplicity-edited (CH/CH3 up, CH2 down). |

| HMBC | hmbcgplpndqf | 32 | 1.5 s | Optimized for long-range |

Results & Discussion: Spectral Analysis

1H NMR Assignment Logic

The 1H NMR spectrum will display two distinct regions: the aromatic zone (oxazole ring) and the aliphatic zone (cyclopropyl).

-

Oxazole H2 (

~7.80 ppm): This proton is located between the oxygen and nitrogen atoms. It is the most deshielded signal and typically appears as a sharp singlet. -

Oxazole H4 (

~6.75 ppm): Located at the 4-position, this proton is shielded relative to H2. In 5-substituted oxazoles, H4 often shows a weak long-range coupling ( -

Cyclopropyl Methine (-CH-,

~1.90 ppm): The single proton at the attachment point. It will appear as a multiplet ( -

Cyclopropyl Methylenes (-CH2-,

~0.70 – 1.00 ppm): These appear as two distinct multiplets (cis and trans relative to the oxazole ring). They often display complex "roofing" effects characteristic of higher-order coupling systems.

13C NMR Assignment Logic

-

C2 (

~150.0 ppm): The most deshielded carbon (N=C-O). -

C5 (

~155.0 ppm): The quaternary carbon attached to the cyclopropyl group. It is deshielded by the oxygen and the substituent effect. -

C4 (

~122.0 ppm): The protonated aromatic carbon. -

Cyclopropyl Carbons:

-

CH (

~6.0 - 7.0 ppm): High-field signal. -

CH2 (

~7.0 - 9.0 ppm): High-field signals, often overlapping.

-

Connectivity Validation (HMBC)

To confirm the 5-position substitution (vs. 4-position), observe the HMBC correlations:

-

Cyclopropyl Methine Proton

Strong correlation to Oxazole C5 and Oxazole C4 . -

Oxazole H4

Strong correlation to Oxazole C5 and Oxazole C2 .[1] -

Absence of Correlation: H4 should not show a strong

to the cyclopropyl carbons if it were in the 5-position (which would imply a 4-cyclopropyl isomer).

Visualization of Assignment Workflow

The following diagram illustrates the logical flow for assigning the structure, ensuring no false positives.

Caption: Step-by-step NMR assignment workflow for validating 5-Cyclopropyl-1,3-oxazole structure.

Summary of Spectral Data

| Position | Nucleus | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |

| 2 | 1H | 7.85 | s | 1H | Flanked by N/O (Deshielded) |

| 4 | 1H | 6.75 | s | 1H | Adjacent to N |

| Cyclopropyl-CH | 1H | 1.95 | m | 1H | Methine, |

| Cyclopropyl-CH2 | 1H | 0.95 | m | 2H | |

| Cyclopropyl-CH2 | 1H | 0.80 | m | 2H | |

| C2 | 13C | 150.5 | CH | - | HSQC with H2 |

| C5 | 13C | 155.0 | C (quat) | - | HMBC from H4 & Cyc-H |

| C4 | 13C | 122.0 | CH | - | HSQC with H4 |

| Cyc-CH | 13C | 6.5 | CH | - | HSQC with Cyc-H |

| Cyc-CH2 | 13C | 7.5 | CH2 | - | HSQC with Cyc-CH2 |

Note: Chemical shifts are estimated based on substituent effects in

Troubleshooting & Common Pitfalls

-

Water Suppression: If using DMSO-

, the water peak (~3.33 ppm) may obscure the cyclopropyl methine. Ensure dry solvents are used or use presaturation pulse sequences (zgpr). -

Conformational Dynamics: The cyclopropyl group has free rotation. At extremely low temperatures, broadening may occur, but at 298 K, signals should be sharp.

-

Impurity Flags: Signals at

1.56 (Water in

References

-

Synthesis and Characterization of Oxazoles

- Title: A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes.

- Source: ACS Omega, 2020.

-

URL:[Link]

-

Oxazole NMR Data

-

Cyclopropyl Substituent Effects

- Title: Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons.

- Source: Bulletin of the Chemical Society of Japan (via Oxford Academic).

-

URL:[Link]

-

General Heterocyclic Characterization

Sources

- 1. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

Application Note: Designing Tubulin Polymerization Inhibitors with 5-Cyclopropyl-1,3-oxazole

Executive Summary & Rationale

The development of tubulin polymerization inhibitors remains a cornerstone of cancer chemotherapy. While natural products like Combretastatin A-4 (CA-4) exhibit potent cytotoxicity by binding to the colchicine site of

This guide details the strategic design of inhibitors utilizing the 5-Cyclopropyl-1,3-oxazole scaffold. This specific heterocyclic core offers three distinct advantages over traditional stilbene-based inhibitors:

-

Bioisosteric Replacement: The 1,3-oxazole ring rigidly mimics the cis-alkene geometry of CA-4, maintaining the necessary dihedral angle between the two aromatic pharmacophores (Ring A and Ring B) for optimal receptor fit.

-

Metabolic Stability: The cyclopropyl group at the C5 position acts as a metabolically robust lipophilic anchor. Unlike isopropyl or ethyl groups, the cyclopropyl ring resists cytochrome P450-mediated oxidation while providing enhanced hydrophobic interaction within the tubulin binding pocket.

-

Pharmacokinetic Profile: The inclusion of the oxazole and cyclopropyl moieties generally improves water solubility and oral bioavailability compared to purely carbocyclic analogs.

Chemical Design Strategy (SAR)

The design of high-potency inhibitors around this scaffold relies on a strict Structure-Activity Relationship (SAR) protocol. The 5-cyclopropyl-1,3-oxazole serves as the central template.

The Pharmacophore Model

To achieve nanomolar potency (

-

Position 2 (The "Anchor"): This position typically hosts the 3,4,5-trimethoxyphenyl (TMP) ring (Ring A). The TMP moiety is critical for hydrogen bonding with Cys241 and Val238 in the

-tubulin subunit. -